molecular formula C11H14N2O2 B2797173 2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide CAS No. 2034299-30-2

2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide

Cat. No.: B2797173
CAS No.: 2034299-30-2
M. Wt: 206.245
InChI Key: JUJIDYQZINYJGJ-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopropylmethoxy group attached to an isonicotinamide backbone, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction reaction.

    Methoxylation: The cyclopropylmethanol is then converted to cyclopropylmethoxy by reacting it with a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Isonicotinamide: The cyclopropylmethoxy compound is then coupled with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles like halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropylmethoxy)isonicotinamide
  • N-methylisonicotinamide
  • Cyclopropylmethoxybenzamide

Uniqueness

2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide stands out due to the presence of both the cyclopropylmethoxy and N-methyl groups, which confer unique chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from its analogs.

Biological Activity

2-(Cyclopropylmethoxy)-N-methylpyridine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a cyclopropylmethoxy group and a carboxamide functional group. Its chemical formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, and its CAS number is 2034299-30-2. The structural features contribute to its biological activity, particularly in modulating biochemical pathways.

Research indicates that this compound may exert its effects primarily through the inhibition of phosphodiesterase 4B (PDE4B) , which plays a critical role in the cAMP-PKA signaling pathway . This pathway is crucial for regulating inflammatory responses and neuronal signaling.

Key Mechanisms:

  • Inhibition of PDE4B : This leads to increased levels of cAMP, promoting anti-inflammatory effects.
  • Impact on Gene Expression : Similar compounds have shown significant reductions in pro-inflammatory gene expression in various models, suggesting a potential for treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of similar compounds has been studied using models such as zebrafish experimental autoimmune encephalomyelitis (EAE). Doses ranging from 3 mg/kg to 30 mg/kg were administered intraperitoneally, revealing dose-dependent effects on inflammation and disease progression.

Anti-inflammatory Effects

In animal models, compounds structurally related to this compound demonstrated promising anti-inflammatory properties. For instance:

  • Reduction in inflammation markers was observed in arthritic rat models.
  • Significant decreases in pannus formation and pro-inflammatory cytokine levels were reported.

Case Studies

  • Zebrafish EAE Model : In this study, the administration of similar compounds resulted in reduced symptoms of EAE, indicating potential applications in multiple sclerosis treatment.
  • Arthritis Models : Research showed that these compounds could lower inflammatory responses significantly, suggesting their utility in treating rheumatoid arthritis.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological ActivityReference
This compoundPDE4B InhibitionAnti-inflammatory
Compound APDE4D InhibitionNeuroprotective
Compound BcAMP ModulationAnti-cancer

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-12-11(14)9-4-5-13-10(6-9)15-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJIDYQZINYJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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